5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde
Description
5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde is a fluorinated heterocyclic compound featuring a thienopyridine backbone fused with a sulfur-containing thiophene ring. The molecule is characterized by a fluorine substituent at position 5 and an aldehyde group at position 2. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of fluorine, which can modulate electronic properties and enhance metabolic stability in bioactive molecules.
Properties
Molecular Formula |
C8H4FNOS |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-fluorothieno[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4FNOS/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-4H |
InChI Key |
DQPSHHAVRIVBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . This reaction yields 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further oxidized to form the desired aldehyde compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different substituents at the 5-position.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include 5-fluorothieno[2,3-b]pyridine-2-carboxylic acid, 5-fluorothieno[2,3-b]pyridine-2-methanol, and various substituted thienopyridines.
Scientific Research Applications
5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its pharmacological properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting key cellular signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Compound: Thieno[2,3-b]pyridine-2-carbaldehyde
- Molecular Formula: C₈H₅NOS
- Molecular Weight : 163.19 g/mol
- Melting Point : 142–143°C
- Key Features : Serves as a precursor for further functionalization. The aldehyde group at position 2 is reactive toward nucleophilic additions, enabling derivatization into acids, esters, or hydrazones .
- Applications: Intermediate in synthesizing sulfur-nitrogen heterocycles, which are explored as novel materials or bioactive agents .
Halogenated Analogs
- 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde Substituent: Chlorine at position 4. Molecular Formula: C₈H₄ClNOS Molecular Weight: 197.64 g/mol (estimated). Comparison: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may lead to distinct electronic and steric effects. Chlorinated analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocycles .
- 5-Fluoro Derivative (Target Compound) Expected Molecular Weight: ~181.19 g/mol (C₈H₄FNOS). Anticipated Properties: Fluorine’s strong electron-withdrawing effect could reduce electron density at the pyridine ring, enhancing stability and altering reactivity in electrophilic substitution or coordination chemistry.
Functional Group Variants
- Thieno[2,3-b]pyridine-2-carboxylic Acid Molecular Formula: C₈H₅NO₂S Molecular Weight: 179.19 g/mol Melting Point: 293–294°C Comparison: The carboxylic acid derivative exhibits higher polarity and melting point due to hydrogen bonding. It is less reactive toward nucleophiles than the aldehyde but serves as a building block for amide or ester linkages .
Fused Heterocycle Analogs
- 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde Molecular Formula: C₉H₈N₂O₂ Molecular Weight: 176.18 g/mol Comparison: Replacement of the sulfur atom in thienopyridine with a nitrogen (pyrrolopyridine) alters aromaticity and electronic properties. The methoxy group at position 4 introduces steric hindrance and electron-donating effects, contrasting with fluorine’s electron-withdrawing nature .
Biological Activity
5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-b]pyridine core with a fluorine substituent at the 5-position and an aldehyde group at the 2-position. The molecular formula is C7H4FNOS, and it has a molecular weight of approximately 173.18 g/mol.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds related to thieno[2,3-b]pyridines exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-b]pyridine have shown activity against various bacterial strains:
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| 5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde | 6.25 - 12.5 | Antibacterial against Gram-positive and Gram-negative bacteria |
| Amoxicillin | Standard Control | Antibacterial |
In a study comparing the antibacterial efficacy of various thieno derivatives, 5-fluorothieno[2,3-b]pyridine-2-carbaldehyde demonstrated comparable or superior activity against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
The anticancer potential of 5-fluorothieno[2,3-b]pyridine-2-carbaldehyde has been explored through various in vitro studies. For example, it has been shown to inhibit cell proliferation in several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| L1210 Leukemia | 1.0 - 1.4 | Inhibition of ribonucleotide reductase activity |
| SH-SY5Y Neuroblastoma | >10 | Induction of apoptosis |
In vivo studies have indicated that this compound can prolong survival in L1210 leukemia-bearing mice when administered at optimal dosages .
3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective capabilities of thieno derivatives against neurodegenerative conditions. One study reported that certain fluorinated thieno compounds exhibited inhibitory activities against monoamine oxidase A and B (MAO A and B), which are implicated in neurodegeneration:
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| 5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde | 0.89 | MAO B |
These compounds were found to enhance neuronal viability under oxidative stress conditions induced by β-amyloid peptides .
Case Studies
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of various thieno derivatives against a panel of bacteria and fungi. The results showed that 5-fluorothieno[2,3-b]pyridine-2-carbaldehyde had an MIC range of 6.25–12.5 μg/mL against Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Activity in Vivo
In vivo experiments demonstrated that mice treated with 5-fluorothieno[2,3-b]pyridine-2-carbaldehyde showed significant tumor reduction compared to controls. The compound was administered bi-daily for six days at varying dosages (60-80 mg/kg), resulting in prolonged survival rates among treated subjects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde?
- Methodological Answer : Synthesis typically involves cyclization of halogenated precursors. For example, brominated thienopyridine derivatives (e.g., 5-Bromothieno[2,3-b]pyridine-2-carboxylic Acid) can undergo halogen exchange using fluorinating agents like KF or Selectfluor under anhydrous conditions . Alternatively, fluorinated pyridine intermediates (e.g., 2-Chloro-5-fluoronicotinaldehyde) may be coupled with thiophene derivatives via Pd-catalyzed cross-coupling reactions . Solvents such as toluene or dichloromethane are often used, with reaction temperatures optimized between 80–120°C .
Q. How is the aldehyde group protected during multi-step synthesis?
- Methodological Answer : The aldehyde group is susceptible to oxidation and nucleophilic attack. Protection strategies include:
- Acetal formation : Using ethylene glycol or dimethoxypropane under acidic conditions (e.g., p-TsOH in refluxing THF) .
- Silylation : Introducing tert-butyldimethylsilyl (TBS) groups via silyl chlorides and imidazole in DMF .
Deprotection is achieved with aqueous HCl or TBAF, depending on the protecting group.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (for aldehyde proton at δ 9.8–10.2 ppm) and ¹⁹F NMR (to confirm fluorine substitution) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₅FNO₂S) .
Advanced Research Questions
Q. How can computational chemistry predict reactivity in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the aldehyde group. Fukui indices identify reactive sites, while molecular docking (as applied to chromeno[2,3-b]pyridines) evaluates interactions with biological targets like enzymes . Solvent effects are simulated using the Polarizable Continuum Model (PCM) .
Q. What strategies introduce fluorine at the 5-position of the thieno[2,3-b]pyridine scaffold?
- Methodological Answer :
- Direct Fluorination : Electrophilic fluorination using F-TEDA-BF₄ in acetonitrile at 0°C .
- Halogen Exchange : Bromine-to-fluorine substitution via SNAr reactions with KF/18-crown-6 in DMF at 100°C .
- Directed Metalation : Use of LDA to deprotonate the 5-position, followed by reaction with NFSI .
Q. How do steric/electronic effects influence the aldehyde’s reactivity in condensation reactions?
- Methodological Answer : The fused thienopyridine ring increases electron density at the aldehyde due to sulfur’s +M effect. Steric hindrance from the fluorine atom at C5 reduces accessibility for bulky nucleophiles. Comparative studies with furo[2,3-c]pyridine-2-carbaldehyde (oxygen analog) show slower reaction kinetics in Knoevenagel condensations, attributed to sulfur’s larger atomic radius .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at C3/C6 via Suzuki-Miyaura coupling (e.g., aryl boronic acids) .
- Biological Assays : Test inhibition of kinases (e.g., JAK inhibitors) using enzymatic assays and compare IC₅₀ values .
- Docking Studies : AutoDock Vina or Schrödinger Suite to map binding modes with protein targets (e.g., SIRT2) .
Data Contradictions and Resolution
Q. Conflicting reports on optimal fluorination conditions: How to resolve?
- Analysis : Some studies recommend anhydrous KF in DMF , while others use Selectfluor in acetonitrile . Contradictions arise from substrate-specific reactivity.
- Resolution : Conduct comparative trials with controlled variables (solvent, temperature, catalyst). Monitor reaction progress via ¹⁹F NMR to identify intermediates and byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
